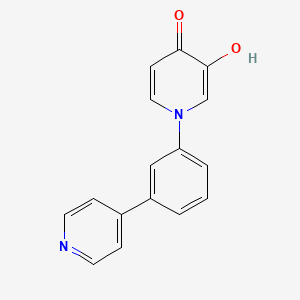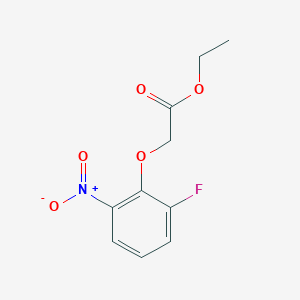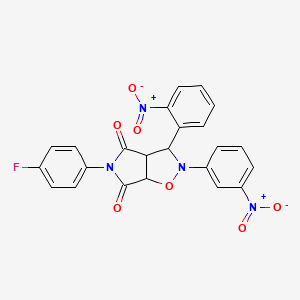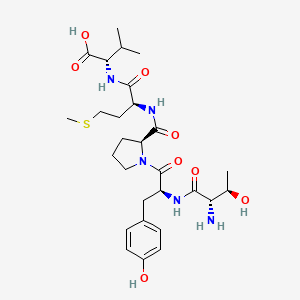
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one is a heterocyclic compound that features a pyridinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 3-hydroxy-4-pyridone with 3-(4-pyridyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(3-pyridin-4-ylphenyl)pyridin-4-one.
Reduction: Formation of 3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines such as dopamine. This increases the availability of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit cell metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-pyridinone: A simpler analog with similar biological activities.
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: Another derivative with potential antimicrobial properties.
3-Hydroxy-pyridin-4(1H)-ones-ciprofloxacin conjugates: These conjugates have shown dual antibacterial and antibiofilm activities against Pseudomonas aeruginosa.
Uniqueness
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one stands out due to its dual functionality, combining the properties of both pyridinone and pyridine moieties. This structural feature enhances its binding affinity to various biological targets, making it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C16H12N2O2 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-6-9-18(11-16(15)20)14-3-1-2-13(10-14)12-4-7-17-8-5-12/h1-11,20H |
Clé InChI |
CTTLGBBLCNWCMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=CC(=O)C(=C2)O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)

![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)


![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)

![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)

![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
![(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B12636594.png)
